molecular formula C16H14FN5O2 B7634852 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

Cat. No. B7634852
M. Wt: 327.31 g/mol
InChI Key: PMDRLJPLLCBHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been widely studied for its potential use in the pharmaceutical industry due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide involves the inhibition of the angiotensin II type 1 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of blood pressure. By inhibiting this receptor, the compound reduces the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. Additionally, the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB pathway. This results in a reduction in inflammation. Furthermore, the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide include a decrease in blood pressure, a reduction in inflammation, and induction of apoptosis in cancer cells. The compound has been shown to have a high affinity for the angiotensin II type 1 receptor, which is responsible for regulating blood pressure. By inhibiting this receptor, the compound reduces the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. Additionally, the compound has been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide in lab experiments include its high potency and selectivity for the angiotensin II type 1 receptor, its anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations associated with its use, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide. One direction is to further investigate its potential use in the treatment of hypertension, inflammation, and cancer. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, there is a need to investigate its potential use in other diseases, such as diabetes and cardiovascular disease.
In conclusion, 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a promising compound that has been extensively studied for its potential use in the treatment of various diseases. Its unique properties make it an attractive candidate for further research and development in the pharmaceutical industry.

Synthesis Methods

The synthesis of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide involves the reaction of 3-fluoro-4-methoxyaniline with 4-(2H-tetrazol-5-yl)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with N-(tert-butoxycarbonyl)-glycine methyl ester to obtain the final product.

Scientific Research Applications

2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various diseases, including hypertension, inflammation, and cancer. It has been shown to have potent inhibitory effects on the angiotensin II type 1 receptor, which plays a key role in the regulation of blood pressure. Additionally, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-14-7-2-10(8-13(14)17)9-15(23)18-12-5-3-11(4-6-12)16-19-21-22-20-16/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDRLJPLLCBHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NNN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

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